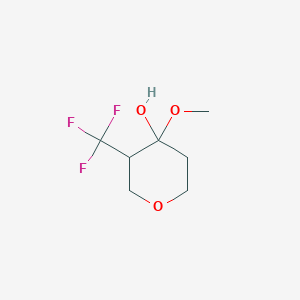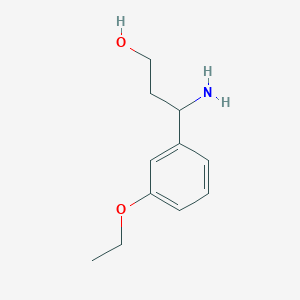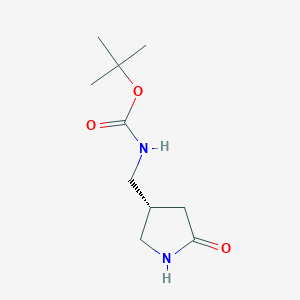
tert-Butyl 4-carbamoylbenzylcarbamate
Vue d'ensemble
Description
“tert-Butyl 4-carbamoylbenzylcarbamate” is a chemical compound with the CAS Number: 871721-44-7 . It has a molecular weight of 250.3 and its IUPAC name is tert-butyl (4-carbamoylbenzyl)carbamate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “tert-Butyl 4-carbamoylbenzylcarbamate” is 1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“tert-Butyl 4-carbamoylbenzylcarbamate” is a solid at room temperature . It has a molecular weight of 250.3 .
Applications De Recherche Scientifique
Metabolism and Biochemical Studies
One of the earliest studies involving tert-butyl compounds, specifically 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), focused on their metabolism in rats and humans. The research revealed significant differences in how these compounds are metabolized by different species, which is crucial for understanding their biochemical behavior and potential applications in medicine and environmental health (Daniel, Gage, & Jones, 1968).
Antioxidant Research
Several compounds related to tert-butyl 4-carbamoylbenzylcarbamate have been studied for their antioxidant properties. For instance, research on novel antioxidants like Bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide and Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide has shown potential medicinal applications due to their antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities. These findings highlight the therapeutic potential of tert-butyl compounds in medicine (Shinko et al., 2022).
Polymer Science
In polymer science, tert-butyl compounds have been utilized in the development of monomeric antioxidants, which are used to stabilize polymers against thermal oxidation. The application of these compounds in polymer processing and stabilization is significant for enhancing the durability and performance of various polymeric materials (Kim, 2004). Additionally, studies on polymer stabilizers have shown that tert-butyl compounds can be used as effective thermal stabilizers for butadiene polymers, emphasizing their role in enhancing polymer longevity and performance (Yachigo et al., 1988).
Synthetic Chemistry
In synthetic chemistry, tert-butyl compounds have been explored for their role in facilitating various chemical reactions. For instance, studies have investigated the use of tert-butyl carbamate derivatives in metalation and alkylation reactions between silicon and nitrogen, which are crucial for synthesizing a variety of functionalized compounds (Sieburth, Somers, & O'hare, 1996).
Environmental and Health Monitoring
Tert-butyl compounds are also important in environmental and health monitoring. For example, human biomonitoring studies have used metabolites of tert-butyl compounds to assess exposure to certain fragrance chemicals in consumer products, highlighting their role in public health and safety monitoring (Scherer et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMINPRFNLNPWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677664 | |
| Record name | tert-Butyl [(4-carbamoylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-carbamoylbenzylcarbamate | |
CAS RN |
871721-44-7 | |
| Record name | tert-Butyl [(4-carbamoylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



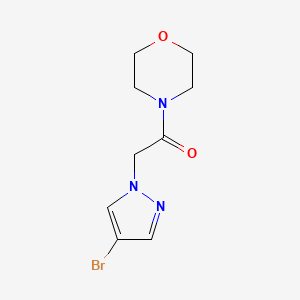
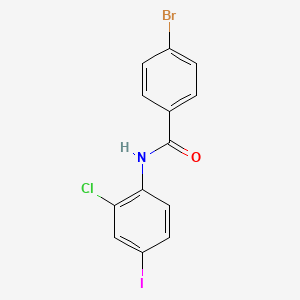
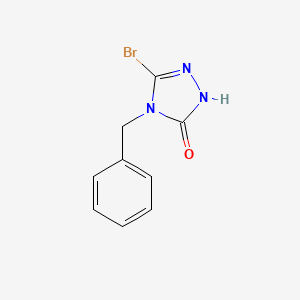


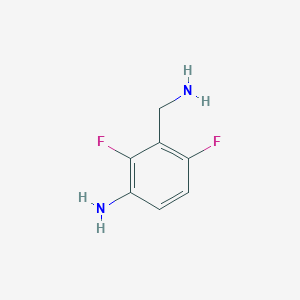
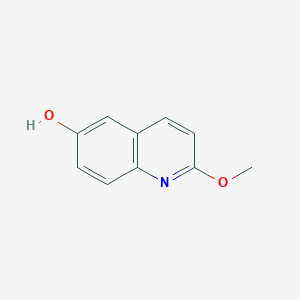
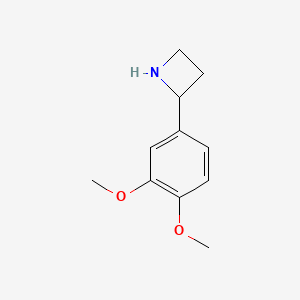
![1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502706.png)
![1-{4-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502707.png)
![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)
